molecular formula C24H30N4O2 B2534543 N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326877-56-8

N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B2534543
CAS No.: 1326877-56-8
M. Wt: 406.53
InChI Key: KLJKMCULBAPEMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is an organic compound with the CAS Registry Number 1326877-56-8 and a molecular formula of C24H30N4O2 . It features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is further substituted with an isopropylphenyl group and a propanamide chain linked to a cyclohexyl ring. This specific molecular architecture presents it as a compound of significant interest for early-stage drug discovery and chemical biology research. Compounds based on the pyrazole and pyrazolo[1,5-a]pyrazine scaffolds have been extensively investigated and shown to possess a wide range of pharmacological activities, including anti-inflammatory and anticancer properties . Researchers may find this chemical valuable as a building block for the synthesis of novel bioactive molecules or as a reference standard in biological screening assays. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-17(2)18-8-10-19(11-9-18)21-16-22-24(30)27(14-15-28(22)26-21)13-12-23(29)25-20-6-4-3-5-7-20/h8-11,14-17,20H,3-7,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKMCULBAPEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O2, with a molecular weight of 406.53 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC24H30N4O2
Molecular Weight406.53 g/mol
IUPAC NameN-cyclohexyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

Anticancer Properties

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable study evaluated the anticancer effects of a related compound on multicellular spheroids, demonstrating its potential to inhibit cancer cell proliferation effectively. The compound was found to induce apoptosis in cancer cells by activating caspase pathways .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways . This inhibition can lead to reduced tumor growth and inflammation.

The exact mechanism of action for this compound involves several pathways:

  • Apoptosis Induction : The compound activates caspases which are essential for the apoptotic process.
  • Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
  • Enzyme Inhibition : By inhibiting specific enzymes involved in cellular signaling pathways, it can disrupt cancer cell survival mechanisms.

Case Studies

Several studies have been conducted on related pyrazolo compounds showcasing their biological activities:

  • Antitumor Activity : A study published in Cancer Letters demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited tumor growth in xenograft models .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of related compounds against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a broad spectrum of bioactivity .
  • In Vivo Studies : In vivo experiments with similar compounds have shown promising results in reducing tumor size and improving survival rates in animal models .

Scientific Research Applications

Biological Activities

N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has been investigated for various biological activities, including:

  • Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
  • Antimicrobial Properties : Research has shown that similar pyrazole-based compounds possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Applications in Research

The applications of this compound in scientific research include:

Application Area Description
Medicinal ChemistryDevelopment of new drugs targeting oxidative stress-related diseases and infections.
Molecular Docking StudiesComputational studies to predict interactions with biological targets, aiding in drug design processes.
Pharmaceutical FormulationsExploration of formulation strategies to enhance bioavailability and therapeutic efficacy in clinical settings.
Toxicology StudiesAssessment of safety profiles for potential therapeutic agents derived from pyrazole compounds.

Case Studies

  • Antioxidant Evaluation : In a study assessing the antioxidant capacity of various pyrazole derivatives, N-cyclohexyl derivatives were found to exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Screening : A series of synthesized pyrazole compounds were evaluated for their antimicrobial efficacy using disc diffusion methods against common pathogens. The results indicated that certain derivatives had promising antibacterial activity .
  • Molecular Docking Analysis : Computational docking studies have been performed to elucidate the binding interactions between N-cyclohexyl derivatives and key enzymes involved in inflammation and microbial resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:

Compound Name Substituent (R) Core Structure Molecular Weight (g/mol) Key Features
N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Cyclohexyl Pyrazolo[1,5-a]pyrazine ~423.5* High lipophilicity; potential for CNS penetration
N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Benzyl Pyrazolo[1,5-a]pyrazine ~409.4 Lower lipophilicity; improved solubility in polar solvents
N-[(1,4-dioxan-2-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide (1,4-dioxan-2-yl)methyl Pyrazolo[1,5-a]pyrazine 400.4 Enhanced hydrogen-bonding capacity; potential for improved target affinity
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Pyridin-2-ylmethyl Pyrazolo[3,4-d]pyrimidine 374.4 Increased aromaticity; potential for π-π stacking interactions

*Molecular weight estimated based on structural formula.

Pharmacological and Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., 4-fluorophenyl-substituted analogs in ) show improved aqueous solubility due to polar substituents .

Substituent Effects on Activity

  • Position 2 substituents : The 4-(propan-2-yl)phenyl group in the target compound may enhance steric bulk and hydrophobic interactions compared to smaller substituents like 4-fluorophenyl .
  • Amide side chain : Cyclohexyl substitution reduces metabolic degradation compared to smaller alkyl or aromatic groups .

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